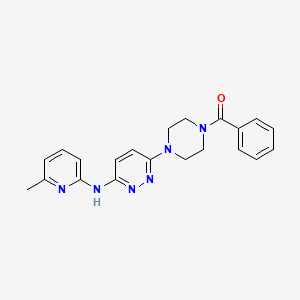
(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone, also known by its CAS number 1251560-93-6, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, supported by research findings, case studies, and relevant data tables.
The molecular formula of the compound is C20H22N6OS with a molecular weight of approximately 394.5 g/mol. The structure features multiple pharmacophoric elements including a piperazine ring, pyridazine moiety, and a phenyl group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6OS |
| Molecular Weight | 394.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that pyridazine derivatives exhibit significant antimicrobial properties. A study involving various synthesized pyridazine compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was evaluated using the disk diffusion method, showing promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 8b | S. aureus | 15 |
| 8c | E. coli | 12 |
| 8e | Bacillus subtilis | 14 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using the brine shrimp lethality bioassay, a standard method for preliminary toxicity screening. The results indicated that the compound exhibited moderate cytotoxicity, which could be further explored for anticancer applications.
Table 2: Cytotoxicity Results
| Compound ID | Concentration (µg/mL) | % Mortality |
|---|---|---|
| Test Compound | 10 | 40 |
| Control | - | 0 |
The proposed mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors associated with microbial growth and cancer cell proliferation. The presence of the piperazine and pyridazine rings suggests potential inhibition of protein tyrosine phosphatases (PTP), which play crucial roles in cell signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted the synthesis and evaluation of various pyridazine derivatives, including the target compound. The study concluded that modifications on the pyridazine scaffold significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The findings suggested that compounds with structural similarities to this compound showed potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-16-6-5-9-18(22-16)23-19-10-11-20(25-24-19)26-12-14-27(15-13-26)21(28)17-7-3-2-4-8-17/h2-11H,12-15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLWXNISZSFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














